Ethyl glucoside

Description

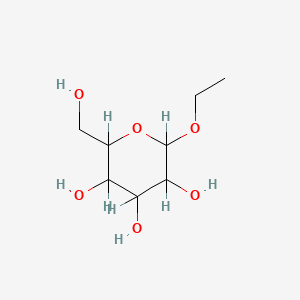

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30285-48-4 | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glucoside (C8H16O6) is an O-glycosyl compound, specifically a glycoside in which a glucose sugar group is bonded to an ethyl group via an O-glycosidic bond.[1][2] It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon.[3] Found in various fermented beverages like sake and wine, this compound has garnered attention as a potential biomarker for recent alcohol consumption due to its longer biological half-life compared to ethanol (B145695) itself.[4][5] Beyond its role in metabolomics, it also finds industrial applications as a shale inhibitor in water-based drilling fluids and as a multifunctional initiator for enzyme-catalyzed polymerizations.[4][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various sources. These values are essential for understanding its behavior in different chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H16O6 | [1][4][7] |

| Molecular Weight | 208.21 g/mol | [1][8][9] |

| Physical Description | White to off-white powder/solid | [4][8][10] |

| Melting Point | 73 °C to 179 °C (Varies by source and purity) | [7][8][10][11] |

| Boiling Point | 395.076 °C at 760 mmHg | [1][12][13] |

| Density | 1.404 g/cm³ | [1][12][13] |

| Flash Point | 192.735 °C | [1][12][13] |

| Index of Refraction | 1.54 | [1] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 590 g/L (Predicted) | [2][3] |

| Solubility in Organic Solvents | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [4][10] |

| logP (Octanol-Water Partition Coefficient) | -1.8 to -2.169 (Calculated/Predicted) | [1][11] |

| ACD/LogD (pH 5.5) | -2.17 | [1] |

| ACD/LogD (pH 7.4) | -2.17 | [1] |

Table 3: Chemical and Molecular Properties

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | 12.21 (Predicted) | [2][3] |

| pKa (Strongest Basic) | -3 (Predicted) | [2][3] |

| Hydrogen Bond Donor Count | 4 | [1][2] |

| Hydrogen Bond Acceptor Count | 6 | [1][2] |

| Rotatable Bond Count | 3 | [2][11] |

| Topological Polar Surface Area | 99.38 Ų - 99.4 Ų | [1][2][11] |

| Molar Refractivity | 46.551 cm³ | [1] |

| Polarizability | 18.454 x 10⁻²⁴ cm³ | [1] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound (Fischer Glycosidation)

This protocol describes a common method for synthesizing alkyl glucosides.

Principle: Fischer glycosidation involves the reaction of a monosaccharide (glucose) with an alcohol (ethanol) in the presence of an acid catalyst. The alcohol acts as both the solvent and the reactant.

Materials:

-

Anhydrous D-glucose

-

Anhydrous ethanol (absolute)

-

Strong acid catalyst (e.g., sulfuric acid or a perfluorosulfonic acid resin)

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend anhydrous D-glucose in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add the acid catalyst to the stirring suspension.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting glucose is consumed.

-

Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by slowly adding a base (e.g., solid sodium bicarbonate) until effervescence ceases.

-

Filtration: Filter the mixture to remove the catalyst (if solid) and any salts formed during neutralization.

-

Solvent Evaporation: Remove the excess ethanol from the filtrate using a rotary evaporator.

-

Extraction: Dissolve the resulting syrup in water and extract the this compound into an organic solvent like ethyl acetate. The aqueous layer will retain unreacted sugars and polar byproducts.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.

-

Purification: The crude product can be further purified by crystallization or column chromatography.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1][4]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Purified this compound sample

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry this compound sample onto a clean, dry surface. Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) into the sealed end.[1]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[4]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]

-

Data Recording: Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.[11]

Determination of n-Octanol/Water Partition Coefficient (logP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is a measure of lipophilicity. The shake-flask method is the classical approach.[8]

Materials:

-

Purified this compound

-

n-Octanol (pre-saturated with water)

-

Water (pH-adjusted buffer, pre-saturated with n-octanol)

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing them and allowing the phases to separate for at least 24 hours.[9]

-

Sample Preparation: Dissolve a known amount of this compound in either the aqueous or octanol (B41247) phase.

-

Partitioning: Combine the solution with a known volume of the other phase in a separatory funnel or vial. The volume ratio is adjusted based on the expected logP.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.[14]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of this compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a suitable analytical method.

-

Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[15]

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). Potentiometric titration is a highly accurate method for its determination. It involves titrating the compound with a standard acid or base and monitoring the pH change.[12]

Materials:

-

Potentiometer with a calibrated pH electrode

-

Automated titrator or burette

-

Stir plate and stir bar

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)[16]

-

Purified this compound

-

Carbonate-free deionized water

-

Inert gas (e.g., nitrogen) to purge dissolved CO₂[16]

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Dissolve a precise amount of this compound in carbonate-free water to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not strike them.

-

Titration: Titrate the solution by adding small, precise increments of the standard titrant (NaOH for an acidic pKa, HCl for a basic pKa). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve. Specifically, the pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.[17]

Visualizations: Workflows and Relationships

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for Isomer Separation by GC-MS/MS

Caption: Analytical workflow for this compound isomer separation.[3][10]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. This compound | CAS:3198-49-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. pennwest.edu [pennwest.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

The Natural Occurrence of Ethyl Glucoside in Fermented Beverages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ethyl glucoside in fermented beverages. It covers the formation, quantification, and significance of this compound, with a focus on providing detailed experimental protocols and data for researchers in the field.

Introduction

This compound (EG) is a glycoside formed from the reaction of ethanol (B145695) with glucose. It exists as two anomers, α-ethyl glucoside (α-EG) and β-ethyl glucoside (β-EG). While historically known as a minor component in some fermented products, recent advancements in analytical techniques have allowed for a more thorough understanding of its prevalence and formation. This compound is of particular interest to researchers for two primary reasons: its role as a potential biomarker for alcohol consumption and its contribution to the sensory profile of certain beverages. This guide will delve into the technical details of its occurrence, the biochemical pathways of its formation, and the analytical methods for its detection and quantification.

Formation of this compound

This compound is formed through both microbial activity during fermentation and in vivo metabolism in humans after alcohol consumption.

Microbial Formation in Fermented Beverages

The primary mechanism for the formation of this compound in fermented beverages is through the enzymatic process of transglucosidation.[1] This reaction is catalyzed by α-glucosidases, enzymes that are produced by various microorganisms, most notably the fungus Aspergillus oryzae, which is used in the production of sake.[1]

In this reaction, the α-glucosidase cleaves a glucose molecule from a larger carbohydrate (like starch or an oligosaccharide) and, instead of transferring it to a water molecule (hydrolysis), it transfers the glucose to an ethanol molecule, forming an α-glucosidic bond. This process is particularly prominent in sake production due to the enzymatic activity of the koji mold (Aspergillus oryzae).[1] While α-EG is the predominant form in sake, both α- and β-EG have been detected in other fermented beverages like wine and beer.[2][3]

In Vivo Formation in Humans

Interestingly, α-ethyl glucoside can also be synthesized within the human body after the consumption of alcoholic beverages, even those that do not initially contain it, such as whisky.[3] This in vivo synthesis is thought to be carried out by disaccharide-degrading enzymes, like α-glucosidases, which are present in the human small intestine.[3] When ethanol is present along with carbohydrates, these enzymes can catalyze the transfer of a glucose molecule to ethanol, forming α-EG.[3]

Quantitative Occurrence in Fermented Beverages

The concentration of this compound isomers varies significantly across different types of fermented beverages. Sake is known to contain high concentrations of α-EG, while wine and beer contain both isomers, with β-EG often being more prevalent in wine.[2][3] Distilled spirits like whisky do not contain this compound.[3]

| Beverage Type | Isomer(s) Detected | Concentration Range | Reference(s) |

| Sake | α-Ethyl Glucoside | 1 - 2 mg/mL | [4] |

| Other glycosides | Several hundred mg/L | ||

| Red Wine | α- and β-Ethyl Glucoside | 1425 - 3720 µg/L (as EtG) | [3] |

| White Wine | α- and β-Ethyl Glucoside | 347 - 1685 µg/L (as EtG) | [3] |

| Sparkling Wine | α- and β-Ethyl Glucoside | 281 - 1447 µg/L (as EtG) | [3] |

| Beer (Lager, Ale) | α- and β-Ethyl Glucoside | Detected, in approximately equal amounts | [2] |

| Whisky | Not Detected | Not Applicable | [2][3] |

Note: The concentrations for wine are reported for "EtG" which in some literature refers to ethyl glucuronide, a different ethanol metabolite. However, the cited papers specifically discuss the presence of this compound in these beverages.

Experimental Protocols for Analysis

The accurate quantification of this compound isomers in fermented beverages requires sensitive and specific analytical methods. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Glycoside Extraction from Beverages

A common preliminary step for the analysis of glycosides in beverages is solid-phase extraction (SPE) to isolate the glycosides from the complex matrix.

Protocol:

-

Sample Preparation: Dilute the beverage sample with deionized water (e.g., a 1:1 dilution).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

-

Sample Loading: Load the diluted beverage sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove sugars and other polar interferences.

-

Elution: Elute the glycosides from the cartridge using an appropriate solvent, such as methanol or ethanol.

-

Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.

GC-MS/MS Analysis of this compound Isomers

This method allows for the baseline separation and quantification of α- and β-ethyl glucoside.

Protocol:

-

Sample Preparation and Cleanup:

-

For beverages with high protein content, deproteinize the sample (e.g., with acetonitrile) and centrifuge.

-

Pass the supernatant or diluted beverage sample through a weak cation exchange cartridge to remove interferences.[2]

-

-

Derivatization:

-

Evaporate the cleaned-up sample to dryness.

-

Add acetic anhydride (B1165640) and pyridine (B92270) to the residue.[2]

-

Heat the mixture using microwave-accelerated derivatization to acetylate the hydroxyl groups of the ethyl glucosides.[2]

-

-

GC-MS/MS Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Injection: Inject the derivatized sample in splitless mode.

-

Column: Use tandem columns for optimal separation of the isomers.[2]

-

Oven Program: Implement a temperature gradient to separate the acetylated α- and β-ethyl glucoside.

-

-

Tandem Mass Spectrometer (MS/MS):

-

-

Quantification:

-

Prepare a calibration curve using certified standards of α- and β-ethyl glucoside.

-

Use a suitable internal standard for accurate quantification.

-

LC-MS/MS Analysis of this compound

LC-MS/MS offers an alternative approach that may not require derivatization.

Protocol:

-

Sample Preparation:

-

Dilute the beverage sample with a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).

-

Filter the diluted sample through a 0.22 µm filter before injection.

-

For complex matrices, a solid-phase extraction (SPE) cleanup step as described in section 4.1 may be beneficial.

-

-

LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph (LC):

-

Column: Use a C18 reversed-phase column or a HILIC column for separation.

-

Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

-

Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization: Use Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor and product ions for the native this compound isomers would need to be determined and optimized.

-

-

-

Quantification:

-

Prepare a calibration curve using certified standards of α- and β-ethyl glucoside.

-

Use a suitable internal standard for accurate quantification.

-

Significance and Applications

The study of this compound in fermented beverages has implications in several areas:

-

Biomarker of Alcohol Consumption: Due to its formation in vivo and its longer detection window compared to ethanol, this compound (along with ethyl glucuronide) is a valuable biomarker for assessing recent alcohol intake.[2][3] This is particularly relevant in clinical and forensic settings.

-

Food Authenticity and Quality Control: The profile of this compound and other glycosides can provide insights into the fermentation process and the raw materials used, potentially serving as a marker for authenticity and quality.

-

Sensory Science: Glycosides, in general, are known flavor precursors in wine and other beverages. While this compound itself is non-volatile, its presence may be indicative of enzymatic activities that also release aromatic compounds. Further research is needed to fully understand the direct or indirect sensory impact of this compound.

Conclusion

This compound is a naturally occurring compound in many fermented beverages, with its formation driven by microbial enzymatic activity and in vivo human metabolism. The concentration and isomeric profile of this compound vary significantly depending on the type of beverage. Accurate quantification of these compounds is achievable through advanced analytical techniques like GC-MS/MS and LC-MS/MS. Continued research into this compound will further elucidate its role as a biomarker of alcohol consumption and its potential contribution to the sensory characteristics of fermented beverages, providing valuable information for researchers, clinicians, and the beverage industry.

References

- 1. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diagnostic meaning of urinary this compound concentrations in relationship to alcoholic beverage consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzymatic Synthesis of Ethyl β-D-Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the enzymatic synthesis of ethyl β-D-glucoside. This environmentally friendly method offers a highly selective alternative to traditional chemical synthesis, operating under mild conditions to produce this valuable alkyl glucoside.

Core Enzymatic Pathways

The enzymatic synthesis of ethyl β-D-glucoside is primarily catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes facilitate the formation of a glycosidic bond between a glucose donor and ethanol (B145695) through two main pathways: reverse hydrolysis and transglycosylation. Both pathways proceed via a retaining mechanism, specifically a double displacement reaction, which ensures that the stereochemistry at the anomeric carbon of the glucose moiety is preserved in the final product, ethyl β-D-glucoside.

Reverse Hydrolysis

Reverse hydrolysis is a thermodynamically controlled process that involves the direct condensation of D-glucose and ethanol. This reaction essentially reverses the natural hydrolytic function of β-glucosidase. To favor synthesis over hydrolysis, this method typically requires high substrate concentrations and a low water activity environment.

Transglycosylation

Transglycosylation is a kinetically controlled process where the β-glucosidase transfers a glucosyl moiety from a donor substrate (other than glucose) to ethanol. Common glucosyl donors include cellobiose (B7769950) or aryl β-glucosides. This pathway can be more efficient than reverse hydrolysis as it is less susceptible to product hydrolysis.

Quantitative Data Summary

The yield and efficiency of the enzymatic synthesis of ethyl β-D-glucoside are influenced by several factors, including the source of the β-glucosidase, substrate concentrations, pH, temperature, and reaction time. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Yields under Various Conditions

| Enzyme Source | Glucosyl Donor | Ethanol Concentration | pH | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Not Specified | Glucose | Not Specified | Not Specified | Not Specified | Not Specified | >60% | [1] |

| Not Specified | Glucose | Not Specified | Not Specified | Not Specified | Not Specified | 65% | [2] |

| Almonds (immobilized) | Glucose | High | Not Specified | Not Specified | Not Specified | 51-65% (for similar alcohols) | [1] |

Table 2: Optimal Conditions for β-Glucosidase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Prunus persica seed | Not Specified | Not Specified | [1] |

| Malus pumila seed | Not Specified | Not Specified | [1] |

| Bacillus subtilis (B1) | 7.0 | 60 | |

| Bacillus stratosphericus (SG9) | 4.5 | 50 |

Signaling Pathways and Experimental Workflows

To visualize the core mechanism and the general experimental procedure, the following diagrams are provided in the DOT language for Graphviz.

Enzymatic Reaction Mechanism: Double Displacement

Caption: Double displacement mechanism of β-glucosidase.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for ethyl β-D-glucoside synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the enzymatic synthesis of ethyl β-D-glucoside.

Materials and Enzyme Preparation

-

Materials: D-glucose, absolute ethanol, β-glucosidase (e.g., from almonds), citrate-phosphate buffer, sodium carbonate, weak acid cation exchange resins (e.g., CA10GC in Na+ form).

-

Enzyme Preparation: If using a commercial enzyme, dissolve it in the appropriate buffer to the desired concentration. If immobilizing the enzyme, follow standard protocols for carrier activation and enzyme coupling.

Synthesis of Ethyl β-D-Glucoside (Reverse Hydrolysis)

-

Reaction Mixture: Prepare a reaction mixture containing a high concentration of D-glucose and ethanol in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.0-7.0). The ratio of glucose to ethanol can be optimized, but a molar excess of ethanol is common.

-

Enzyme Addition: Add the β-glucosidase solution or immobilized enzyme to the reaction mixture. The enzyme dosage should be optimized for efficient conversion.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 50-60°C) with gentle agitation for a predetermined period (e.g., 24-72 hours).

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of ethyl β-D-glucoside using methods like HPLC or GC-MS.

-

Termination: Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes) or by separating the immobilized enzyme.

Purification of Ethyl β-D-Glucoside

-

Ethanol Removal: Before chromatographic separation, remove the excess ethanol from the reaction mixture, as it can interfere with the purification process. This can be achieved by evaporation under reduced pressure.[1]

-

Chromatographic Separation:

-

Column: Use a column packed with a weak acid cation exchange resin in the Na+ form.[1]

-

Elution: Elute the column with deionized water. The separation is based on hydrophobic interactions, where ethyl β-D-glucoside is retained more strongly than glucose.

-

Fraction Collection: Collect fractions and analyze them for the presence of ethyl β-D-glucoside and glucose.

-

-

Product Characterization: Pool the fractions containing pure ethyl β-D-glucoside and confirm its identity and purity using analytical techniques such as NMR, GC-MS, and HPLC. A purity of 99% can be achieved with this method.[1][2]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and detector (e.g., refractive index or evaporative light scattering detector) can be used for the quantitative analysis of ethyl β-D-glucoside and glucose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the products are typically derivatized (e.g., acetylated) before injection. This method allows for the separation and quantification of α- and β-isomers of ethyl glucoside.[3][4]

Conclusion

The enzymatic synthesis of ethyl β-D-glucoside using β-glucosidases offers a promising green alternative to chemical methods. By optimizing reaction conditions and employing efficient purification strategies, high yields of the pure product can be obtained. This guide provides a foundational understanding of the mechanisms and methodologies involved, serving as a valuable resource for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]

- 3. researchgate.net [researchgate.net]

- 4. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Fate and Metabolism of Ingested Ethyl Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glucoside (EG) is a glycoside formed from the linkage of ethanol (B145695) and glucose. It is naturally present in some fermented beverages and food products, such as sake and rice wine.[1][2] While structurally related to the well-known ethanol metabolite, ethyl glucuronide (EtG), this compound's biological fate and metabolism are distinct. This technical guide provides an in-depth overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of ingested this compound, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Absorption

Following oral ingestion, this compound is primarily absorbed in the small intestine.[3] The primary mechanism of absorption is believed to be active transport via the sodium-glucose cotransporter 1 (SGLT1), which is highly expressed on the apical membrane of intestinal epithelial cells.[4] This is supported by studies in rats where the absorption of ethyl α-D-glucoside was significantly reduced in the absence of sodium ions and in the presence of phlorizin, a known SGLT1 inhibitor.[4]

Experimental Workflow: Everted Rat Gut Sac Model for Intestinal Absorption

Caption: Workflow for the everted rat gut sac experimental model.

Distribution and Metabolism

Once absorbed into the bloodstream, this compound is distributed throughout the body. Limited information is available on its specific tissue distribution.

The metabolism of this compound is primarily characterized by its partial hydrolysis into glucose and ethanol. This reaction is catalyzed by β-glucosidases.[5][6] In humans, two key intestinal β-glucosidases with broad substrate specificity have been identified:

-

Lactase-phlorizin hydrolase (LPH): Located in the brush border membrane of the small intestine, LPH is known to hydrolyze a variety of dietary glycosides.[3][5]

-

Cytosolic β-glucosidase (CBG): Found in the cytoplasm of intestinal epithelial cells, CBG also exhibits activity towards a range of xenobiotic glucosides.[5][7]

Metabolic Pathway of Ingested this compound

Caption: Overview of this compound's metabolic pathway.

Excretion

The primary route of excretion for ingested this compound is via the kidneys, with a substantial portion of the parent compound being eliminated unchanged in the urine.[3][9] In rat studies, over 60% of an orally administered dose of ethyl α-D-glucoside was excreted in the urine as the intact form.[3]

Human studies have also detected this compound in urine following the consumption of beverages like sake and rice wine, indicating that it is metabolically stable enough to be absorbed and excreted largely unmetabolized.[1][2] The detection window for this compound in urine appears to be longer than that of ethanol itself.[9]

Quantitative Data

Quantitative pharmacokinetic data for this compound in humans is limited. The majority of available data comes from studies in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Dose | Route | Reference |

| Cmax (α-EG) | ~3 mM | Rat | 4 mmol/kg | Oral | [10] |

| Cmax (β-EG) | ~3 mM | Rat | 4 mmol/kg | Oral | [10] |

| Tmax | ~1 h | Rat | 4 mmol/kg | Oral | [10] |

| Urinary Excretion (α-EG, 24h) | 87.2 ± 7.9% | Rat | 4 mmol/kg | Oral | [10] |

| Urinary Excretion (β-EG, 24h) | 85.4 ± 5.0% | Rat | 4 mmol/kg | Oral | [10] |

| Urinary Excretion (α-EG) | >60% | Rat | Not specified | Oral | [3] |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration.

Experimental Protocols

Everted Rat Gut Sac Model for Intestinal Absorption

This ex vivo method is widely used to study the intestinal transport of various compounds.

Materials and Reagents:

-

Male Wistar rats (200-250 g)

-

Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2

-

This compound solution of known concentration

-

Surgical instruments, glass rod for eversion, syringes, and silk sutures

Procedure:

-

Fast the rat overnight with free access to water.

-

Euthanize the rat and isolate a segment of the small intestine (e.g., jejunum).[11]

-

Gently flush the intestinal segment with ice-cold buffer.

-

Carefully evert the intestinal segment over a glass rod.[12]

-

Tie one end of the everted segment with a silk suture to form a sac.

-

Fill the sac with a known volume of fresh, oxygenated buffer (serosal fluid).[12]

-

Tie the other end of the sac.

-

Incubate the sac in a beaker containing the this compound solution in oxygenated buffer (mucosal fluid) at 37°C.[11]

-

At predetermined time points, collect aliquots of the serosal fluid.

-

Analyze the concentration of this compound in the serosal fluid samples using a validated analytical method.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.

Instrumentation and Conditions (Example):

-

LC System: Agilent 1290 Infinity II LC or equivalent[13]

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent[13]

-

Column: Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm[13]

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid[9]

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode[9]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation (Human Plasma - General Protocol):

-

To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of this compound).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Logical Flow for LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

Ingested this compound is readily absorbed in the small intestine, likely via the SGLT1 transporter. Its metabolism is incomplete, with a significant portion being excreted unchanged in the urine. The hydrolysis that does occur is mediated by intestinal β-glucosidases. While quantitative pharmacokinetic data in humans remains to be fully elucidated, studies in animal models provide valuable insights into its biological fate. The detailed experimental protocols provided herein offer a foundation for further research into the ADME of this dietary glycoside. A deeper understanding of this compound's interaction with human metabolic pathways is crucial for researchers, scientists, and drug development professionals, particularly in the context of food science, nutrition, and toxicology.

References

- 1. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ffcr.or.jp [ffcr.or.jp]

- 4. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate specificity of small-intestinal lactase. Assessment of the role of the substrate hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in human urine following dietary exposure: detection by 1H NMR spectroscopy as a result of metabonomic screening of humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl glucuronide and ethyl sulfate assays in clinical trials, interpretation, and limitations: results of a dose ranging alcohol challenge study and 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Humectant Properties of Ethyl Glucoside for Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glucoside, an alkyl glucoside derived from the reaction of ethanol (B145695) and glucose, is emerging as a functional ingredient in skincare, primarily recognized for its role as a humectant and skin-conditioning agent.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on skin hydration and barrier function. Drawing from in vivo and in vitro studies, this document summarizes quantitative data, details experimental methodologies, and explores the underlying mechanisms of action. Particular focus is given to the influence of this compound on keratinocyte differentiation, dermal fibroblast activity, and its potential role in maintaining skin homeostasis. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the application of this compound in dermatological and cosmetic formulations.

Introduction

Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin appearance. Humectants are a class of hygroscopic ingredients that attract and retain water in the stratum corneum, the outermost layer of the skin.[4] this compound belongs to the broader family of alkyl polyglucosides (APGs), which are known for their mildness and biodegradability, making them desirable components in cosmetic formulations.[4][5] While the primary function of many APGs is as surfactants, this compound is specifically identified as a skin-conditioning agent with humectant properties.[1][6]

This guide delves into the scientific evidence supporting the humectant properties of this compound, presenting data from key studies that have investigated its impact on skin physiology.

In Vivo Evidence of Skin Barrier Function Enhancement

A pivotal study by Kitamura et al. (1997) provided initial in vivo evidence for the beneficial effects of ethyl α-D-glucoside on skin barrier function. The study utilized a hairless mouse model where the skin barrier was disrupted by UVB irradiation.

Transepidermal Water Loss (TEWL) Reduction

Daily topical application of a solution containing ethyl α-D-glucoside was shown to suppress the increase in transepidermal water loss (TEWL) following UVB exposure, indicating an improvement in the skin's barrier function.[7][8] In contrast, its stereoisomer, ethyl β-D-glucoside, did not exhibit the same effect.[7]

Table 1: Effect of Ethyl α-D-Glucoside on Transepidermal Water Loss (TEWL) in UVB-Irradiated Hairless Mice

| Treatment Group | Concentration | Mean TEWL (g/m²h) ± SD (n=4) | Statistical Significance (vs. Control) |

| Control (Vehicle) | - | 15.5 ± 2.5 | - |

| Ethyl α-D-glucoside | 0.01% | 10.2 ± 1.8 | p < 0.05 |

| Ethyl α-D-glucoside | 0.05% | 9.8 ± 2.1 | p < 0.05 |

| Ethyl α-D-glucoside | 0.10% | 13.5 ± 2.3 | Not Significant |

| Ethyl β-D-glucoside | 0.01% - 0.10% | No significant effect | - |

Data adapted from Kitamura et al. (1997). The TEWL values are approximations derived from graphical representations in the publication.

Experimental Protocol: In Vivo TEWL Measurement in Hairless Mice

A generalized protocol for such an experiment is as follows:

-

Animal Model: Hairless mice (hr-1) are typically used to avoid interference from hair.[7]

-

Acclimatization: Animals are acclimatized to standard laboratory conditions (temperature and humidity).

-

Baseline Measurement: Baseline TEWL is measured on the dorsal skin of the mice using a Tewameter or a similar device.[9]

-

UVB Irradiation: A single dose of UVB radiation is administered to the dorsal skin to induce barrier disruption.[7]

-

Topical Application: Test solutions (e.g., this compound in a vehicle) and a control vehicle are applied daily to the irradiated skin.

-

TEWL Measurement: TEWL is measured at specified time points (e.g., 3 days post-irradiation) to assess the recovery of the skin barrier.[7]

In Vitro Effects on Epidermal and Dermal Cells

The observed in vivo effects of this compound are supported by in vitro studies on key skin cells: keratinocytes and fibroblasts. These studies provide insights into the cellular and molecular mechanisms underlying its skin-conditioning properties.

Promotion of Keratinocyte Differentiation

Ethyl α-D-glucoside has been shown to accelerate the differentiation of human keratinocytes, a crucial process for the formation and maintenance of a healthy stratum corneum.[7][8]

The formation of the cornified envelope, a key feature of terminal keratinocyte differentiation, was enhanced in the presence of ethyl α-D-glucoside.[7]

Table 2: Effect of Ethyl Glucosides on Cornified Envelope Formation in Human Keratinocytes

| Treatment | Concentration (µg/mL) | Cornified Envelopes (% of Control) ± SD (n=3) |

| Control | - | 100 ± 10 |

| Ethyl α-D-glucoside | 10 | 145 ± 15 |

| Ethyl α-D-glucoside | 30 | 160 ± 18 |

| Ethyl β-D-glucoside | 10 - 30 | No significant effect |

*Statistically significant increase compared to control (p < 0.05). Data adapted from Kitamura et al. (1997).

-

Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured to confluence.

-

Treatment: The cells are then treated with various concentrations of this compound or a control vehicle. A high calcium medium can be used as a positive control for inducing differentiation.

-

Incubation: The cultures are incubated for a period of several days (e.g., 7 days).[7]

-

Isolation of Cornified Envelopes: The cells are harvested and subjected to extraction with a solution containing SDS and a reducing agent (e.g., DTT) at high temperature to isolate the insoluble cornified envelopes.[10]

-

Quantification: The number of cornified envelopes is counted using a hemocytometer under a microscope.

Consistent with its pro-differentiation effects, ethyl α-D-glucoside was also found to enhance the synthesis of Keratin K1, a marker of early keratinocyte differentiation.[7]

Table 3: Effect of Ethyl Glucosides on Keratin K1 Synthesis in Human Keratinocytes

| Treatment | Concentration (µg/mL) | Keratin K1 Synthesis (Absorbance at 490 nm) ± SD (n=3) |

| Control | - | 0.25 ± 0.03 |

| Ethyl α-D-glucoside | 10 | 0.35 ± 0.04 |

| Ethyl β-D-glucoside | 10 | 0.22 ± 0.03 |

| High Calcium (Positive Control) | 1.25 mM | 0.38 ± 0.05 |

*Statistically significant increase compared to control (p < 0.05). Data adapted from Kitamura et al. (1997).

-

Cell Culture and Treatment: NHEK are cultured and treated with this compound as described for the cornified envelope assay.

-

Cell Lysis: After the treatment period, the cells are lysed to release intracellular proteins.

-

ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the cell lysates using a specific antibody against Keratin K1 to quantify its expression.[11][12] The absorbance is read using a microplate reader.

Stimulation of Dermal Fibroblast Activity

A study by Bogaki et al. (2017) demonstrated that ethyl α-D-glucoside can positively influence the function of normal human dermal fibroblasts (NHDF), which are responsible for producing the extracellular matrix components that provide the skin with its structure and firmness.[13]

Ethyl α-D-glucoside was found to increase the proliferation of NHDFs in a dose-dependent manner.[13]

Table 4: Effect of Ethyl α-D-Glucoside on the Proliferation of Normal Human Dermal Fibroblasts (NHDF)

| Concentration of Ethyl α-D-glucoside (µM) | Cell Proliferation (% of Control) ± SD (n=4) | Statistical Significance (vs. Control) |

| 0 (Control) | 100 ± 5 | - |

| 0.048 | 113.1 ± 4.5 | p < 0.01 |

| 0.48 | 121.0 ± 6.2 | p < 0.01 |

| 4.8 | 110.6 ± 5.8 | p < 0.01 |

*Data from Bogaki et al. (2017).[14]

-

Cell Seeding: NHDFs are seeded into 96-well plates at a specific density.[15]

-

Treatment: After an initial incubation period for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 7 days).[14]

-

MTT Assay: At the end of the incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15][16] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15] The absorbance is proportional to the number of viable, proliferating cells.

Ethyl α-D-glucoside also stimulated the production of type I collagen by NHDFs.[13] This effect was observed at both the protein and gene expression levels.

Table 5: Effect of Ethyl α-D-Glucoside on Type I Collagen Production by NHDFs

| Concentration of Ethyl α-D-glucoside (µM) | Type I Collagen Production (% of Control) ± SD (n=3) | Statistical Significance (vs. Control) |

| 0 (Control) | 100 ± 8 | - |

| 0.048 | 159.6 ± 10.5 | p < 0.01 |

| 0.48 | 151.6 ± 9.8 | p < 0.01 |

| 4.8 | 144.0 ± 9.2 | p < 0.01 |

*Data from Bogaki et al. (2017).[14]

Table 6: Effect of Ethyl α-D-Glucoside on Collagen Gene Expression in NHDFs

| Gene | Concentration of Ethyl α-D-glucoside (µM) | Gene Expression (% of Control) ± SD | Statistical Significance (vs. Control) |

| COL1A1 | 0.48 | 152.4 ± 12.1 | p < 0.01 |

| COL1A2 | 0.48 | 129.7 ± 10.3 | p < 0.01 |

| COL3A1 | 0.48 | 131.8 ± 11.5 | p < 0.01 |

*Data from Bogaki et al. (2017).[13]

-

Cell Culture and Treatment: NHDFs are cultured and treated with this compound as described previously.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.[6]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[6]

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for the target collagen genes (COL1A1, COL1A2, COL3A1) and a housekeeping gene for normalization.[6][17][18] The relative gene expression is calculated using the comparative Ct method.

Proposed Mechanisms of Action and Signaling Pathways

While the precise signaling pathways initiated by this compound in skin cells have not been fully elucidated, the available data suggests a multi-faceted mechanism of action that contributes to its humectant and skin-conditioning properties.

Direct Humectant Action

As a glucoside, this compound possesses multiple hydroxyl groups in its glucose moiety, which can form hydrogen bonds with water molecules, thereby attracting and holding moisture in the stratum corneum. This is the fundamental basis of its humectant properties.

Indirect Effects on Skin Hydration and Barrier Function

The in vitro data suggest that this compound's benefits extend beyond simple water binding.

By promoting the differentiation of keratinocytes and the formation of the cornified envelope, this compound contributes to the structural integrity of the stratum corneum. A well-formed and organized stratum corneum is essential for an effective skin barrier that prevents excessive water loss.

The stimulation of fibroblast proliferation and collagen synthesis by this compound suggests a role in maintaining the structural integrity of the dermis. A healthy dermal extracellular matrix can indirectly support epidermal function and hydration.

Future Research Directions

While the current evidence is promising, further research is needed to fully understand the humectant properties and mechanisms of action of this compound. Key areas for future investigation include:

-

Comparative Clinical Studies: Rigorous clinical trials comparing the skin hydration efficacy of this compound with established humectants like glycerin and hyaluronic acid are needed.

-

Aquaporin Expression: Investigating the effect of this compound on the expression and activity of aquaporins, particularly aquaporin-3, in keratinocytes would provide valuable insights into its role in water transport within the epidermis.[19][20][21]

-

Interaction with Stratum Corneum Lipids: Studies exploring the interaction of this compound with the lipid matrix of the stratum corneum could reveal its influence on barrier organization and function.

-

Signaling Pathway Elucidation: Further research is required to identify the specific cellular receptors and signaling cascades activated by this compound in keratinocytes and fibroblasts.

Conclusion

This compound demonstrates significant potential as a skin-hydrating and conditioning agent. The available scientific data indicates that its benefits are not solely derived from its intrinsic humectant properties but also from its biological activity on key skin cells. By promoting keratinocyte differentiation and stimulating fibroblast activity, this compound contributes to the maintenance of a robust skin barrier and a healthy dermal structure. These findings support its application in cosmetic and dermatological formulations aimed at improving skin hydration and overall skin health. Further research will undoubtedly provide a more detailed understanding of its mechanisms and solidify its role in advanced skincare.

References

- 1. skinanalysis.com.au [skinanalysis.com.au]

- 2. urgomedical.es [urgomedical.es]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. regimenlab.com [regimenlab.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. Comparative measurement of hydration effects of herbal moisturizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mousephenotype.org [web.mousephenotype.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. cloud-clone.com [cloud-clone.com]

- 12. Human KRT1(KeRatin, type II cytoskeletal 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 13. Relative quantification of collagen mRNA in fibroblasts by a radioactive polymerase chain reaction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transepidermal water loss reflects permeability barrier status: validation in human and rodent in vivo and ex vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Effects of glyceryl glucoside on AQP3 expression, barrier function and hydration of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dysregulation of Aquaporin-3 and Glyceryl Glucoside Restoring Action in Hidradenitis Suppurativa in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Glucoside: An Emerging Biomarker for Alcohol Consumption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The accurate assessment of alcohol consumption is a critical aspect of clinical research, forensic toxicology, and the development of treatments for alcohol use disorders. While ethyl glucuronide (EtG) is a well-established biomarker, recent scientific investigations have highlighted the potential of another direct ethanol (B145695) metabolite, ethyl glucoside (EtG-S), as a complementary marker. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its discovery, proposed biochemical formation, analytical methodologies for its detection, and available quantitative data. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the evolving landscape of alcohol biomarkers.

Introduction

The identification of reliable and sensitive biomarkers for alcohol consumption is essential for monitoring abstinence, detecting relapse, and assessing the efficacy of new therapeutic interventions. Direct ethanol metabolites offer a longer window of detection compared to the measurement of ethanol itself. This compound (EtG-S) is a non-oxidative metabolite of ethanol that has been detected in various biological matrices following alcohol consumption. This document consolidates the existing scientific literature on EtG-S, presenting the foundational information required for its consideration in research and clinical settings.

Biochemical Formation of this compound

The precise biochemical pathway for the formation of this compound in humans is a subject of ongoing investigation. Current evidence suggests two primary routes for its presence in the body following alcohol consumption: dietary intake and potential in-vivo synthesis.

2.1. Dietary Origin

Several studies have detected this compound in alcoholic beverages such as sake and wine.[1][2] This suggests that direct consumption of these beverages can lead to the presence of this compound in urine, independent of endogenous metabolic processes.[1] Research indicates that this compound is metabolically stable enough to be absorbed, distributed, and subsequently excreted in urine.[1]

2.2. Proposed In-Vivo Synthesis

While dietary intake is a significant source, there is also evidence to suggest the possibility of in-vivo synthesis of α-ethyl glucoside. It is hypothesized that disaccharide-degrading enzymes, such as α-glucosidase, located in the small intestine, may catalyze the formation of α-ethyl glucoside when ethanol is consumed concurrently with carbohydrates.[2] This proposed pathway involves the transfer of a glucose moiety to ethanol.

Diagram of Proposed In-Vivo Synthesis of α-Ethyl Glucoside

Caption: Proposed enzymatic synthesis of α-ethyl glucoside in the small intestine.

Analytical Methodologies

The detection and quantification of this compound in biological specimens primarily rely on chromatographic techniques coupled with mass spectrometry. A validated method for the separation and quantification of this compound isomers in whole blood and urine has been established using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

A detailed protocol for the analysis of α-ethyl glucoside and β-ethyl glucoside is outlined below.

3.1.1. Sample Preparation

-

Deproteinization: Whole blood and urine samples are deproteinized.

-

Interference Removal: Weak cation exchange cartridges are used to remove interfering substances.

-

Derivatization: The target analytes are acetylated using acetic anhydride (B1165640) and pyridine, accelerated by microwave irradiation.

3.1.2. Instrumental Analysis

-

Chromatography: Gas chromatography is performed using tandem columns for the separation of α- and β-isomers.

-

Detection: A tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

Quantifying transition: m/z 157.0 > 115.1

-

Qualifying transitions: m/z 157.0 > 73.1 and m/z 141.0 > 81.0

-

Diagram of GC-MS/MS Experimental Workflow

Caption: A typical experimental workflow for the analysis of this compound by GC-MS/MS.

Quantitative Data

The quantitative understanding of this compound as a biomarker is still developing. The available data on its detection window and concentrations in urine are summarized below.

Table 1: Quantitative Parameters of this compound in Urine

| Parameter | Value | Reference(s) |

| Detection Window | Up to 48 hours post-ingestion | [2] |

| Time to Maximum Concentration (Tmax) | 3 - 6 hours post-ingestion | [2] |

| Biological Half-life | Longer than ethanol | [1] |

It is important to note that established diagnostic cutoff levels, sensitivity, and specificity for this compound as a standalone marker of alcohol consumption have not yet been defined in the scientific literature.

Discussion and Future Directions

This compound presents a promising, yet not fully explored, avenue in the field of alcohol biomarkers. Its presence in urine, with a detection window extending beyond that of ethanol, suggests its potential utility in monitoring recent alcohol intake.[1][2] The discovery that certain alcoholic beverages contain this compound is a critical consideration for interpreting results, as its presence may not always indicate endogenous production.[1][2]

Future research should focus on several key areas to fully elucidate the role of this compound as a reliable biomarker:

-

Clarification of Metabolic Pathways: Further studies are needed to definitively establish the extent of in-vivo synthesis of this compound in humans and the enzymes involved.

-

Development of Standardized Analytical Methods: While a GC-MS/MS method has been validated, the development and validation of high-throughput methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are necessary for broader application.

-

Controlled Alcohol Administration Studies: Comprehensive studies involving controlled administration of various types of alcohol and doses are required to establish robust pharmacokinetic profiles, including dose-concentration relationships, detection windows, and elimination kinetics.

-

Establishment of Cutoff Levels: Large-scale clinical studies are needed to determine clinically and forensically relevant cutoff concentrations that can reliably distinguish between alcohol consumption and incidental exposure, and to calculate sensitivity and specificity.

-

Comparative Studies: Direct comparisons of the diagnostic performance of this compound with established biomarkers like ethyl glucuronide and phosphatidylethanol (B1425624) (PEth) will be crucial in defining its specific role in the panel of alcohol markers.

Conclusion

The discovery of this compound as a potential marker of alcohol consumption opens new possibilities for research and clinical applications. While the current body of evidence is limited compared to more established biomarkers, the initial findings are encouraging. This technical guide summarizes the foundational knowledge on this compound and highlights the critical areas for future investigation. As research progresses, this compound may emerge as a valuable tool for a more comprehensive and accurate assessment of alcohol use.

References

- 1. This compound in human urine following dietary exposure: detection by 1H NMR spectroscopy as a result of metabonomic screening of humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic meaning of urinary this compound concentrations in relationship to alcoholic beverage consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Ethyl Glucoside After Ethanol Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glucoside (EtG), a non-oxidative metabolite of ethanol (B145695), has emerged as a sensitive and specific biomarker for detecting recent alcohol consumption. Unlike ethanol, which is rapidly eliminated from the body, EtG has a longer detection window, making it a valuable tool in clinical and forensic toxicology, as well as in monitoring alcohol abstinence. This technical guide provides an in-depth overview of the in vivo formation of this compound, detailing the biochemical pathways, analytical methodologies for its quantification, and a summary of key quantitative data.

Biochemical Pathway of this compound Formation

The formation of this compound is a phase II metabolic reaction where ethanol is conjugated with glucuronic acid. This process primarily occurs in the liver.

Enzymatic Conjugation

The key enzymes responsible for the formation of EtG are the UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A9 and UGT2B7 have been identified as the main isoforms involved in the glucuronidation of ethanol.[1][2] The reaction involves the transfer of a glucuronyl group from the activated form of glucuronic acid, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to ethanol.

The overall reaction can be summarized as:

Ethanol + UDP-glucuronic acid --(UDP-glucuronosyltransferase)--> Ethyl β-D-glucuronide + UDP

Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction leading to the formation of this compound.

Quantitative Data on this compound Formation

The concentration of EtG in biological matrices is influenced by the amount of ethanol consumed, the time since consumption, and individual metabolic differences.

Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters of EtG in blood after a single dose of ethanol.

| Parameter | Median Value | Range | Reference |

| Time to Cmax (Blood) | 4 hours | 3.5 - 5 hours | [3] |

| Elimination Half-life (Blood) | 2.2 hours | 1.7 - 3.1 hours | [3] |

| Renal Clearance | 8.32 L/h | 5.25 - 20.86 L/h | [3] |

This compound Concentrations in Blood After Controlled Ethanol Doses

This table presents the median maximum concentrations (Cmax) of EtG in blood following low and high doses of ethanol.

| Ethanol Dose | Median EtG Cmax (mg/L) | Range (mg/L) | Reference |

| 0.5 g/kg body weight | 0.35 | 0.28 - 0.41 | [4] |

| 1.0 g/kg body weight | 1.06 | 0.8 - 1.22 | [4] |

This compound Concentrations in Urine After Controlled Ethanol Doses

The following table shows urinary EtG concentrations after consumption of small amounts of ethanol.

| Ethanol Dose | Maximum EtG Concentration (mg/L) | Reference |

| 1 g | 0.32 | [5] |

| 3 g | 1.53 | [5] |

| 20.26 g (60 ml whiskey) | Detectable up to 18 hours | [6] |

| 30.39 g (90 ml whiskey) | Detectable up to 24 hours | [6] |

Experimental Protocols for this compound Quantification

The accurate quantification of EtG in biological samples is crucial for its use as a biomarker. The most common analytical techniques are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general workflow for the analysis of EtG in urine.

1. Sample Preparation:

-

Dilute urine samples (e.g., 10-fold) with a mobile phase or water.[7][8]

-

For some methods, a simple protein precipitation with an organic acid (e.g., acetic acid) may be performed.[9]

2. Chromatographic Separation:

-

HPLC System: Agilent 1260 Infinity HPLC or equivalent.[6]

-

Column: A reverse-phase C18 column, such as a Polaris 3 C18-Ether or Hypersil GOLD C18.[6][8]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid or a methanol/acetonitrile mixture).[7][10]

-

Flow Rate: Typically around 0.5 mL/min.[7]

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6430 or ABSciex API4000) is commonly used.[6][10]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For EtG, a common transition is m/z 221.2 → 75.0.[7]

Quantification of this compound Isomers in Blood by GC-MS/MS

This protocol outlines the analysis of α- and β-ethyl glucoside isomers in whole blood.

1. Sample Preparation:

-

Deproteinization: Precipitate proteins in the whole blood sample.[11][12]

-

Solid-Phase Extraction (SPE): Use a weak cation exchange cartridge to remove interferences.[11][12]

-

Derivatization: Acetylate the target analytes using acetic anhydride (B1165640) and pyridine, which can be accelerated by microwave irradiation.[11][12]

2. Chromatographic Separation:

-

GC System: A standard gas chromatograph.

-

Column: Tandem columns are used for the separation of the isomers.[11][12]

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem mass spectrometer.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Quantifying transition: m/z 157.0 > 115.1. Qualifying transitions: m/z 157.0 > 73.1 and m/z 141.0 > 81.0.[11][12]

Quantification of this compound in Hair

Hair analysis for EtG provides a longer-term window of alcohol consumption.

1. Sample Preparation:

-

Washing: Decontaminate hair samples by washing with solvents such as ethanol, water, acetone, and dichloromethane (B109758) to remove external contaminants.[13][14]

-

Pulverization/Cutting: Finely cut or pulverize the hair to increase the surface area for extraction.[15]

-

Extraction: Extract EtG from the hair matrix, typically using ultrasonication in water at an elevated temperature (e.g., 50-60°C) for several hours or overnight.[15][16]

-

Clean-up: Use solid-phase extraction (e.g., aminopropyl SPE columns) to purify the extract.[16]

2. LC-MS/MS Analysis:

-

The analytical procedure is similar to that described for urine, employing LC-MS/MS with ESI in negative mode and MRM for detection.[16]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.

This compound Isomers

This compound exists as alpha (α) and beta (β) isomers.[11][12] The presence and ratio of these isomers can vary depending on the source.

-

Dietary Exposure: Some alcoholic beverages, such as sake, wine, and beer, contain pre-formed ethyl glucosides.[17] Sake, for instance, has high concentrations of α-EG.[17][18]

-

In Vivo Formation: While the primary in vivo formation pathway leads to β-EtG through glucuronidation, the detection of α-EG in urine after consuming beverages that do not contain it suggests potential in vivo synthesis.[17][18] One hypothesis is that α-glucosidase in the small intestine could synthesize α-EG when alcohol is consumed with carbohydrates.[17][18]

The analysis of both isomers can provide additional information regarding the source of the EtG detected, distinguishing between direct consumption of certain beverages and endogenous formation.

Conclusion

The in vivo formation of this compound is a reliable indicator of recent ethanol intake. Understanding the biochemical pathways and having robust, validated analytical methods are essential for its accurate application in research, clinical, and forensic settings. This guide provides a comprehensive overview of the core principles and methodologies related to the in vivo formation and quantification of this compound, serving as a valuable resource for professionals in the field.

References

- 1. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A pharmacokinetic study of ethyl glucuronide in blood and urine: applications to forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Urine tested positive for ethyl glucuronide after trace amounts of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. cda-amc.ca [cda-amc.ca]

- 10. data.biotage.co.jp [data.biotage.co.jp]

- 11. A validated method for the separation of this compound isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of ethyl glucuronide in human hair samples: Decontamination vs extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of ethyl glucuronide in human hair by SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diagnostic meaning of urinary this compound concentrations in relationship to alcoholic beverage consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pharmacokinetics of Alpha- and Beta-Ethyl Glucoside Isomers: A Technical Guide

This guide provides a detailed overview of the current understanding of the pharmacokinetics of α- and β-ethyl glucoside isomers for researchers, scientists, and professionals in drug development. Ethyl glucosides are found in various fermented beverages and foods, and understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating their physiological effects and potential applications.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for α- and β-ethyl glucoside based on available in vivo studies in rats.

| Parameter | α-Ethyl Glucoside (α-EG) | β-Ethyl Glucoside (β-EG) | Species | Study Notes | Reference |

| Oral Dose | 4 mmol/kg body weight | 4 mmol/kg body weight | Rat | Single oral administration | [1] |

| Time to Maximum Plasma Concentration (Tmax) | ~ 1 hour | ~ 1 hour | Rat | [1] | |

| Maximum Plasma Concentration (Cmax) | ~ 3 mM | ~ 3 mM | Rat | [1] | |

| Cumulative Urinary Excretion (0-6 hours) | ~ 80% of administered dose | ~ 80% of administered dose | Rat | [1] | |

| Cumulative Urinary Excretion (0-24 hours) | 87.2 ± 7.9% | 85.4 ± 5.0% | Rat | [1] | |

| Absorption Site | Small Intestine | Not explicitly stated, but inferred to be the small intestine | Rat | [2][3] | |

| Primary Form in Urine | Intact | Intact | Rat | [1][2] | |

| Hydrolysis in Small Intestine | Minor (less than 4% of absorbed dose) | Not explicitly stated | Rat | Hydrolytic activity is lower than for maltose | [2][3] |

Pharmacokinetic Profile

Absorption

Following oral administration in rats, both α- and β-ethyl glucoside are rapidly absorbed from the small intestine.[1][2] The absorption of α-ethyl glucoside is suggested to be mediated by the sodium-glucose cotransporter 1 (SGLT1), as its absorption is significantly reduced in the absence of sodium ions or in the presence of the SGLT1 inhibitor, phlorizin (B1677692).[3] While the specific transporter for β-ethyl glucoside has not been elucidated, its rapid appearance in plasma suggests an efficient absorption mechanism.[1]

Distribution

After absorption, both isomers are distributed into the bloodstream, reaching peak plasma concentrations approximately one hour after oral ingestion.[1] Traces of both α- and β-ethyl glucoside can be detected in plasma and urine 24 hours after administration, indicating that a small amount may remain in the body.[1]

Metabolism